3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate
Description
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is a specialized biochemical reagent with a complex structure featuring:
- A chloro substituent at the 3-position of the benzene ring.
- A ureido linkage (-NH-CO-NH-) connecting the benzene ring to a pyridin-2-yl group.
- A sulfonyl chloride (-SO₂Cl) group at the 4-position.
- A hydrogen sulfate counterion (HSO₄⁻) to balance the charge.
This compound is cataloged under sc-322454 by Santa Cruz Biotechnology and is primarily utilized in research applications, including enzyme inhibition studies, protein modification, or as a synthetic intermediate . Its high user rating (4.98/5) underscores its reliability in experimental settings .
Properties
IUPAC Name |
3-chloro-4-(pyridin-1-ium-2-ylcarbamoylamino)benzenesulfonyl chloride;hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3O3S.H2O4S/c13-9-7-8(21(14,19)20)4-5-10(9)16-12(18)17-11-3-1-2-6-15-11;1-5(2,3)4/h1-7H,(H2,15,16,17,18);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLHZVYTCQPEPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C(=C1)NC(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)Cl.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-aminobenzenesulfonyl chloride with 3-pyridin-2-yl-urea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms, and hydrolyzed products.
Scientific Research Applications
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is utilized in several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between the target compound and its analogs:
Table 1: Comparative Analysis of Sulfonyl Chloride Derivatives
| Compound Name | Substituents & Key Features | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|
| 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate | Chloro, pyridin-2-yl-ureido, sulfonyl chloride, HSO₄⁻ counterion | C₁₂H₁₀Cl₂N₃O₅S₂ (est.) | ~440.25 (est.) | Enzyme inhibition, protein research |
| 3-Chloro-4-(3-pyridin-3-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate | Pyridin-3-yl instead of pyridin-2-yl | C₁₂H₁₀Cl₂N₃O₅S₂ (est.) | ~440.25 (est.) | Positional isomer; similar research |
| 4-Ethoxy-3-(3-pyridin-4-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate | Ethoxy (-OCH₂CH₃) replaces chloro; pyridin-4-yl | C₁₄H₁₆ClN₃O₈S₂ | 453.865 | Enhanced lipophilicity, drug design |
| 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid | Sulfamoyl (-SO₂NH-) replaces ureido; benzoic acid (-COOH) | C₁₂H₉ClN₂O₄S | 312.73 | Ionizable group; pharmacokinetic studies |
Structural and Functional Insights
Positional Isomerism (Pyridin-2-yl vs. Pyridin-3-yl):
- The pyridin-2-yl group in the target compound may exhibit stronger hydrogen-bonding interactions with enzymes due to its nitrogen's spatial orientation, compared to the pyridin-3-yl analog . This difference could influence binding affinity in kinase or protease inhibition assays.
Ethoxy vs. In contrast, the chloro group in the target compound may improve electrophilic reactivity for covalent binding to enzymes .
Ureido vs. Sulfamoyl Linkages:
- The ureido group (-NH-CO-NH-) in the target compound provides a rigid, planar structure favorable for π-π stacking in enzyme active sites. The sulfamoyl group (-SO₂NH-) in 4-chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid introduces a negatively charged moiety under physiological conditions, altering solubility and bioavailability .
Counterion Effects: The hydrogen sulfate counterion in the target compound improves aqueous solubility compared to non-ionic analogs, facilitating its use in biological buffers .
Biological Activity
3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a chlorinated benzene ring, a pyridine derivative, and a sulfonyl chloride moiety, suggests diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate is with a molecular weight of approximately 444.3 g/mol. The compound's structure contributes to its reactivity and biological activity, particularly in the development of anti-cancer agents.
Synthesis
The synthesis of this compound typically involves multi-step reactions that yield various ureido compounds through amine-induced rearrangements. Notably, it has been shown to react with amines such as ammonia and aniline, leading to the formation of novel ureido-benzenesulfonamides that exhibit anti-cancer properties .
Biological Activity
Research indicates that compounds similar to 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate exhibit significant biological activities:
- Anti-Cancer Potential : Studies have highlighted the role of ureido-benzenesulfonamides in developing anti-cancer drugs. For instance, Lolak et al. (2019) demonstrated that these compounds can inhibit carbonic anhydrase activity, which is crucial for cancer cell proliferation .
- Antiviral Activity : Some derivatives of benzenesulfonamides have shown promise as antiviral agents, particularly against HIV .
- Antimicrobial Properties : Compounds with similar structures have been investigated for their antibacterial and antifungal activities, suggesting a broad spectrum of pharmacological effects .
Case Studies
Several studies have explored the biological activity of related compounds:
- Lolak et al. (2019) : This study focused on the synthesis and carbonic anhydrase inhibitory activity of new ureido-benzenesulfonamides, revealing their potential as anti-cancer agents .
- Van Verst et al. (1979) : This research documented the amine-induced Lossen rearrangement, providing insights into the reactivity of sulfonyl chlorides in forming biologically active derivatives .
Comparative Analysis
The following table summarizes key compounds related to 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate along with their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 3-Chloro-4-cyano-benzenesulfonyl chloride | C₁₂H₈Cl₃N | Contains cyano group | Potential anti-cancer properties |
| 3-Chloro-4-(pyridin-2-yl)methoxy-aniline | C₁₂H₁₁ClN₂O | Methoxy group linked to pyridine | Antimicrobial activity |
| 3-Chloro-4-(pyridin-2-yl)aniline | C₁₂H₉ClN₂ | Lacks sulfonyl chloride but retains aromaticity | Antiviral properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-Chloro-4-(3-pyridin-2-yl-ureido)-benzenesulfonyl chloride hydrogen sulfate, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via copolymerization of sulfonyl chloride precursors with urea-containing monomers. Key parameters include temperature control (e.g., 60–80°C for sulfonyl chloride reactions), stoichiometric ratios of reactants (e.g., 1:1 molar ratio of sulfonyl chloride to pyridinyl-urea derivatives), and initiator concentrations (e.g., ammonium persulfate at 0.5–1.0 wt%). Monitor reaction progress via thin-layer chromatography (TLC) and adjust pH to stabilize intermediates. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrogen sulfate salt .
Q. How should researchers characterize the physicochemical properties and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm the presence of pyridinyl-ureido and sulfonyl chloride groups. IR spectroscopy can identify sulfate O–H stretches (~3400 cm) and sulfonyl S=O bonds (~1350 cm).
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical ~450–500 g/mol based on analogs in and ) .
Q. What are the standard protocols for evaluating the compound’s stability under laboratory conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 25°C/60% RH (room temperature) and 40°C/75% RH (stress conditions). Analyze degradation products weekly via HPLC. Hydrolytic stability can be tested in buffers (pH 1–13) at 37°C for 24–72 hours. Protect from moisture using desiccants and inert atmospheres during storage .
Advanced Research Questions
Q. How can computational models predict the reactivity of the sulfonyl chloride group with biological nucleophiles (e.g., thiols, amines)?
- Methodological Answer :
- Docking Simulations : Use software like AutoDock Vina to model interactions between the sulfonyl chloride group and active-site residues of target enzymes (e.g., kinases).
- Quantum Mechanics (QM) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites.
- Kinetic Studies : Compare computational predictions with experimental nucleophilic substitution rates (e.g., reaction with glutathione at pH 7.4). Reference analogs like 3-Chloro-2-methylbenzenesulfonyl chloride ( ) to validate models .
Q. What experimental strategies resolve contradictions in reported stability data across studies?
- Methodological Answer :
- Controlled Replication : Repeat conflicting studies under identical conditions (e.g., humidity, light exposure).
- Advanced Analytics : Employ LC-MS to identify trace degradants (e.g., hydrolysis to benzenesulfonic acid).
- Meta-Analysis : Compare degradation kinetics with structurally similar compounds (e.g., 3-Chloro-4-fluorobenzenesulfonyl chloride in ) to isolate substituent effects .
Q. How can researchers design assays to evaluate the compound’s potential as a kinase inhibitor?
- Methodological Answer :
- Biochemical Assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with recombinant p38 MAP kinase. Include controls like SB-202190 (a known inhibitor, ).
- Cellular Models : Test cytotoxicity in HEK293 or RAW264.7 cells at 1–100 µM concentrations. Measure cytokine suppression (e.g., TNF-α via ELISA).
- Selectivity Profiling : Screen against a kinase panel (e.g., 50+ kinases) to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
